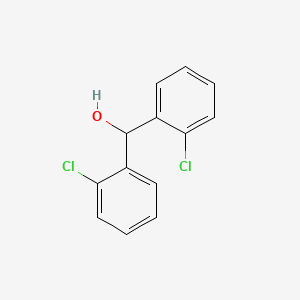

Bis(2-chlorophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZIETKZIJPLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282360 | |

| Record name | bis(2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-15-5 | |

| Record name | NSC25597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chlorophenyl)methanol

CAS Number: 6335-15-5 | Molecular Formula: C₁₃H₁₀Cl₂O | Molecular Weight: 253.13 g/mol

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-chlorophenyl)methanol. It covers its core chemical identity, a proposed, chemically sound synthesis protocol based on established organic chemistry principles, its role as a potential pharmaceutical reference standard, and essential safety and handling protocols. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a blend of technical accuracy and practical insight.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2,2'-dichlorobenzhydrol, is a diarylmethanol derivative. Its structure features a central methanol carbon bonded to two o-chlorophenyl rings. This substitution pattern significantly influences its steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. The presence of chlorine atoms in the ortho position of both phenyl rings introduces steric hindrance around the hydroxyl group and modifies the electron density of the aromatic systems.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 6335-15-5 | [1][2] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.13 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,2'-Dichlorobenzhydrol | [3] |

| Physical Form | Solid / Powder | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| InChI Key | YVZIETKZIJPLJM-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Mechanistic Approach to the Grignard Reaction

The synthesis of unsymmetrical and symmetrical diarylmethanols is reliably achieved via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This protocol details a proposed synthesis for this compound by reacting a Grignard reagent formed from a 2-chlorophenyl halide with 2-chlorobenzaldehyde.

Causality Behind Experimental Choices:

-

Grignard Reagent Formation: The reaction is initiated by forming 2-chlorophenylmagnesium halide. While aryl chlorides can be less reactive than bromides or iodides, the use of tetrahydrofuran (THF) as a solvent can facilitate the reaction.[6] Anhydrous conditions are paramount, as Grignard reagents are potent bases and will be quenched by any protic source, such as water.[4]

-

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This step forms a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final alcohol product and water-soluble magnesium salts, which are easily removed during extraction.[7]

Mandatory Visualization: Synthesis Workflow

Caption: Proposed Grignard synthesis workflow for this compound.

Experimental Protocol:

Materials:

-

2-Chlorobromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chlorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[8]

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine as an initiator.

-

Dissolve 2-chlorobromobenzene (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium. Initiation is indicated by heat evolution and a change in color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[1]

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Application in Drug Development: A Role as a Pharmaceutical Reference Standard

While specific biological activity for this compound is not widely documented, its structure is analogous to known impurities found in active pharmaceutical ingredients (APIs). For instance, the structurally related compound (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite of the antifungal drug Clotrimazole.[9]

In pharmaceutical development and manufacturing, impurities that arise during synthesis or degradation must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[8] Compounds like this compound serve as critical reference standards .

The Self-Validating Role of a Reference Standard:

A well-characterized reference standard is essential for:

-

Method Validation: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify the impurity in API batches.

-

Quality Control: Serving as a benchmark in routine quality control testing to ensure batches meet the purity specifications set by regulatory bodies.

-

Forced Degradation Studies: Helping to identify degradation pathways of an API under stress conditions (acid, base, heat, light).

The availability of a pure, authenticated standard like this compound allows laboratories to generate reliable and reproducible data, which is a cornerstone of regulatory submissions and GMP (Good Manufacturing Practice) compliance.

Mandatory Visualization: Impurity Profiling Logic

Caption: Role of this compound as a reference standard in QC.

Analytical Characterization

Characterization of the synthesized this compound is crucial for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data Signatures

| Technique | Expected Features | Rationale |

| ¹H NMR | ~5.5-6.5 ppm (singlet, 1H): Methine proton (CH-OH).~2.0-4.0 ppm (broad singlet, 1H): Hydroxyl proton (OH).~7.0-7.6 ppm (multiplets, 8H): Aromatic protons. | The chemical shifts are influenced by the electronegative chlorine atoms and the aromatic rings. The hydroxyl proton signal is often broad and its position can vary. |

| ¹³C NMR | ~70-80 ppm: Methine carbon (C-OH).~125-145 ppm: Multiple signals for aromatic carbons, including quaternary carbons bonded to chlorine and the methine carbon. | The spectrum will show distinct signals for the methine carbon and the various non-equivalent carbons of the two o-chlorophenyl rings. |

| FT-IR (KBr) | ~3200-3500 cm⁻¹ (broad): O-H stretch from the alcohol.~3000-3100 cm⁻¹: Aromatic C-H stretch.~1400-1600 cm⁻¹: Aromatic C=C ring stretches.~1000-1100 cm⁻¹: C-O stretch.~750-770 cm⁻¹: C-Cl stretch. | Each peak corresponds to the vibrational frequency of specific functional groups within the molecule, providing a molecular fingerprint.[10] |

| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, 256 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).Key Fragments: Loss of H₂O, loss of Cl, and fragments corresponding to the chlorotropylium ion. | Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.[11] |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]

-

UofSC Chemistry and Biochemistry. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). [Link]

-

Landge, A. K., et al. Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research 4(1), 2013, 1105-1116. [Link]

-

Lead Sciences. This compound. [Link]

-

Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. (2005-01-30). [Link]

-

PubChem. (2-Chlorophenyl)diphenylmethanol. National Center for Biotechnology Information. [Link]

-

Ma, X., et al. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. 2018 Mar 8;36(3):268-277. [Link]

-

Kothari, R., et al. Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. Indian Journal of Biochemistry and Biophysics 59:50-58. (2022-01). [Link]

-

ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018-08-23). [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]

-

Journal of the Chilean Chemical Society. Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. [Link]

-

NIST WebBook. 2,2-Bis(p-chlorophenyl)ethanol. [Link]

-

MDPI. 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. (2009). [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024-01-11). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. scispace.com [scispace.com]

- 9. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2,2-Bis(p-chlorophenyl)ethanol [webbook.nist.gov]

An In-depth Technical Guide to Bis(2-chlorophenyl)methanol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of bis(2-chlorophenyl)methanol, a diarylmethanol derivative of significant interest in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides experimentally validated protocols for its synthesis and purification, and explores its reactivity and analytical characterization. Furthermore, this guide discusses the role of the bis(2-chlorophenyl)methyl moiety in medicinal chemistry, highlighting its presence in pharmacologically active compounds and its relevance as a key intermediate and reference standard in drug manufacturing. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the chemistry of this important compound.

Introduction: The Significance of the Bis(2-chlorophenyl)methyl Moiety

Diarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitution patterns on the aryl rings play a crucial role in modulating the pharmacological profile of these compounds. The presence of chlorine atoms, as seen in this compound, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This compound, also known as 2,2'-dichlorobenzhydrol, serves as a valuable building block for the synthesis of more complex molecules. Its structural motif is found in compounds investigated for their antifungal and other medicinal properties. Notably, it is also recognized as a process-related impurity in the synthesis of the widely used antifungal drug, clotrimazole, making its synthesis and characterization critical for quality control in the pharmaceutical industry. This guide aims to provide a detailed and practical resource for chemists working with this versatile compound.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| CAS Number | 6335-15-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | 175-180 °C at 4 Torr | |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis and Purification: A Practical Laboratory Protocol

The most common and efficient method for the synthesis of this compound is the Grignard reaction between 2-chlorobenzaldehyde and a 2-chlorophenyl Grignard reagent. This section provides a detailed, step-by-step protocol for this synthesis, followed by a robust purification procedure.

Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The following protocol is adapted from established procedures for the synthesis of diarylmethanols.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2-Chlorobromobenzene

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Chlorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

Dissolve 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Chlorobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification. A two-solvent system, such as ethyl acetate and hexane, is often effective.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until a slight turbidity persists.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, during which crystals should form.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position.

Figure 2: Key reaction pathways of this compound.

-

Oxidation: The secondary alcohol functionality can be readily oxidized to the corresponding ketone, bis(2-chlorophenyl)methanone, using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters.

-

Substitution Reactions: The benzylic hydroxyl group can be a good leaving group upon protonation. Therefore, it can undergo nucleophilic substitution reactions with halides (e.g., from HX) or alcohols to form the corresponding diarylmethyl halides or ethers, respectively.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (CH-OH) in the region of 5.5-6.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methine carbon (CH-OH) around 75-85 ppm. The aromatic carbons will resonate in the typical region of 125-145 ppm. The number of distinct signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak ([M]⁺) at m/z 252, with the characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for benzylic alcohols include the loss of a water molecule ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable diarylmethyl cation.

Applications in Drug Development and Medicinal Chemistry

The bis(2-chlorophenyl)methyl moiety is a key structural feature in several compounds with demonstrated biological activity.

-

Antifungal Agents: As previously mentioned, this compound is a known impurity in the synthesis of the imidazole antifungal agent clotrimazole. This underscores the importance of having a well-characterized standard of this compound for quality control purposes in the pharmaceutical industry. The structural similarity to clotrimazole also suggests that derivatives of this compound could be explored for their own antifungal properties. Studies on related dichlorobenzyl alcohol derivatives have shown promising antifungal activity[2].

-

Other Potential Therapeutic Areas: The diarylmethane scaffold is present in a wide array of drugs targeting various receptors and enzymes. The specific substitution pattern of this compound could be exploited in the design of novel therapeutic agents. For instance, the introduction of this moiety into known pharmacophores could modulate their activity, selectivity, or pharmacokinetic properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with important applications in both synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis and purification, and an exploration of its reactivity and analytical characterization. Its role as a key intermediate and a reference standard in the pharmaceutical industry highlights the necessity for a thorough understanding of its chemistry. The information presented herein is intended to serve as a practical and authoritative resource for scientists and researchers engaged in the synthesis and application of this and related compounds.

References

Sources

An In-depth Technical Guide to the Synthesis of Bis(2-chlorophenyl)methanol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to bis(2-chlorophenyl)methanol, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps, but a deep, causal understanding of the synthetic choices involved. We will explore the two most industrially and academically relevant routes: the Grignard reaction and the reduction of bis(2-chlorophenyl)ketone. Each pathway is dissected to reveal its mechanistic underpinnings, key experimental parameters, and field-proven insights for optimization and troubleshooting. This guide is grounded in authoritative references, ensuring scientific integrity and providing a self-validating framework for the synthesis of this important diarylmethanol.

Introduction: The Significance of this compound

This compound is a diarylmethanol derivative characterized by two 2-chlorophenyl substituents attached to a central hydroxymethylene group. Its structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the ortho-chloro substituents on the molecule's conformation, reactivity, and biological activity. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and specialized polymers. The precise and efficient synthesis of this compound is therefore a critical undertaking for researchers in these fields. This guide aims to provide a detailed and practical exploration of its synthesis.

Pathway I: The Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This pathway leverages the nucleophilic character of an organomagnesium halide (the Grignard reagent) to attack an electrophilic carbonyl carbon, in this case, the carbonyl of an aldehyde. For the synthesis of this compound, this involves the reaction of 2-chlorophenylmagnesium halide with 2-chlorobenzaldehyde.

Mechanistic Rationale

The Grignard synthesis of this compound proceeds in two key stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.

-

Formation of 2-chlorophenylmagnesium halide: 2-chlorobromobenzene is typically the preferred starting material over 2-chlorobenzene for the synthesis of the Grignard reagent due to the higher reactivity of the carbon-bromine bond with magnesium metal. The reaction is initiated by the insertion of magnesium into the carbon-halogen bond, forming the highly polarized organomagnesium species.

-

Nucleophilic Addition: The 2-chlorophenyl group of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a magnesium alkoxide intermediate.

-

Work-up: The reaction is quenched with an aqueous acid solution to protonate the alkoxide, yielding the final product, this compound.

Visualizing the Grignard Pathway

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 2-chlorobromobenzene | 191.45 | ≥98% |

| Magnesium turnings | 24.31 | ≥99.5% |

| Iodine | 253.81 | Crystal |

| Anhydrous diethyl ether | 74.12 | ≥99.7% |

| 2-chlorobenzaldehyde | 140.57 | ≥98% |

| Saturated NH₄Cl solution | - | Aqueous |

| Anhydrous MgSO₄ | 120.37 | Granular |

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the reaction flask.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming or the addition of a sonicator may be necessary.

-

Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Prepare a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Pathway II: Reduction of Bis(2-chlorophenyl)ketone

An alternative and often highly efficient route to this compound is the reduction of its corresponding ketone, bis(2-chlorophenyl)ketone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the desired secondary alcohol.

Synthesis of the Ketone Precursor: Friedel-Crafts Acylation

The most direct method for the synthesis of bis(2-chlorophenyl)ketone is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.[1]

-

Mechanism: In the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), 2-chlorobenzoyl chloride forms a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich chlorobenzene ring. The chloro substituent is an ortho, para-directing group; however, due to steric hindrance, the acylation occurs predominantly at the para position relative to the existing chlorine atom, leading to the formation of 2,4'-dichlorobenzophenone as the major product. To obtain the desired 2,2'-disubstituted product, the intramolecular cyclization of 2-chlorobenzoyl chloride with itself is not a viable route. A more controlled approach involves the reaction of 2-chlorobenzoyl chloride with a 2-chlorophenyl organometallic reagent, or a more specialized synthetic strategy.

A more reliable method for synthesizing unsymmetrical diaryl ketones is through a modified Friedel-Crafts reaction or by using organometallic reagents. However, for symmetrical ketones like bis(2-chlorophenyl)ketone, an alternative approach is the oxidation of the corresponding methylene-bridged precursor, bis(2-chlorophenyl)methane.[3]

Reduction of Bis(2-chlorophenyl)ketone

Once the bis(2-chlorophenyl)ketone is obtained, it can be readily reduced to this compound using a variety of reducing agents.

-

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[4] It is generally the preferred reagent for this transformation due to its ease of handling and high yields.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also efficiently reduce the ketone.[5][6] However, its high reactivity and pyrophoric nature require more stringent anhydrous conditions and careful handling.

-

Visualizing the Ketone Reduction Pathway

Caption: Synthesis via ketone reduction.

Detailed Experimental Protocol: Ketone Synthesis and Reduction

Part A: Synthesis of Bis(2-chlorophenyl)ketone via Friedel-Crafts Acylation

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| Chlorobenzene | 112.56 | ≥99% |

| 2-chlorobenzoyl chloride | 175.01 | ≥98% |

| Anhydrous AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (DCM) | 84.93 | Anhydrous |

| Hydrochloric acid (HCl) | 36.46 | Conc. |

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Acylation:

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ketone.

-

Purify the crude bis(2-chlorophenyl)ketone by recrystallization or column chromatography.

-

Part B: Reduction of Bis(2-chlorophenyl)ketone

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| Bis(2-chlorophenyl)ketone | 251.11 | ≥95% |

| Sodium borohydride (NaBH₄) | 37.83 | ≥98% |

| Methanol or Ethanol | - | Anhydrous |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve bis(2-chlorophenyl)ketone (1.0 equivalent) in methanol or ethanol.

-

Reduction:

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography as described previously.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Grignard Reaction | Ketone Reduction Pathway |

| Number of Steps | Typically one main reaction step (plus reagent prep) | Two main reaction steps (ketone synthesis + reduction) |

| Starting Materials | 2-chlorobromobenzene, 2-chlorobenzaldehyde | Chlorobenzene, 2-chlorobenzoyl chloride |

| Key Reagents | Magnesium, anhydrous ether | AlCl₃, NaBH₄ (or LiAlH₄) |

| Reaction Conditions | Strictly anhydrous, inert atmosphere | Anhydrous for Friedel-Crafts; standard for reduction |

| Potential Side Reactions | Wurtz coupling, enolization of the aldehyde | Polyacylation (less likely), incomplete reduction |

| Overall Yield | Moderate to good | Good to excellent |

| Scalability | Can be challenging due to exothermic nature | Generally more straightforward to scale up |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through two primary pathways: the Grignard reaction and the reduction of the corresponding ketone. The choice of pathway will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Grignard route offers a more direct approach, while the ketone reduction pathway provides a robust and often higher-yielding alternative. Future research in this area may focus on developing more environmentally friendly and catalytic methods for these transformations, minimizing waste and improving the overall efficiency of the synthesis of this valuable chemical intermediate.

References

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. (2023-12-14). [Link]

-

2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223. PubChem. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]

- Preparation method of 2-chloro-benzophenone.

-

Bis(2-butoxyethyl) Ether-Promoted O2-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions. MDPI. (2024-10-17). [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-08-12). [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. (2023-03-25). [Link]

-

Spontaneous oxidation of bis(heteroaryl)methanes and bis(heteroaryl)carbinols to ketones. ResearchGate. (2025-08-06). [Link]

-

How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. (2016-04-16). [Link]

-

Overview of preparation methods for chlorinated ketones. ResearchGate. [Link]

-

synthesis of O-Chlorophenyl cyclopentyl Ketone. Sciencemadness.org. (2012-10-28). [Link]

- Method for preparing aldehyde and ketone through alcohol oxidation.

-

ORGANIC CHEMISTRY. RSC Publishing. (2025-07-10). [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. RSC Publishing. [Link]

- Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. (2023-01-22). [Link]

- Method for preparing 2-chlorobenzoyl chloride.

-

The Baeyer-Villiger Oxidation of Ketones and Aldehydes. ResearchGate. (2025-08-07). [Link]

-

friedel-crafts acylation of benzene. [Link]

-

Preparation of bis(2-chloroethyl) ether. Sciencemadness.org. (2011-10-03). [Link]

-

19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. (2021-04-02). [Link]

-

Reduction Reactions. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

LiAlH4 Lithium Aluminum Hydride Reduction Reaction + Mechanism. YouTube. (2016-02-26). [Link]

-

One-pot carbonyl reduction and carbonate formation using sodium borohydride in dialkyl carbonate solvents. ResearchGate. (2025-08-06). [Link]

Sources

- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

An In-depth Technical Guide to the Physical Characteristics of Bis(2-chlorophenyl)methanol

Introduction

Bis(2-chlorophenyl)methanol, also known by its IUPAC name 1,2-bis(2-chlorophenyl)ethan-1-ol and CAS number 6335-15-5, is a chlorinated aromatic alcohol. Its molecular structure, featuring two ortho-chlorinated phenyl rings attached to a central methanol backbone, imparts specific chemical and physical properties that are of significant interest in the fields of organic synthesis and drug development. The presence of chlorine atoms influences the molecule's polarity, reactivity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed experimental protocols for its synthesis and characterization. This document is structured to provide both foundational knowledge and practical insights, reflecting a commitment to scientific integrity and expertise.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from supplier data, specific experimental values for melting and boiling points are not widely published. The data presented herein is a combination of information from chemical suppliers and predicted values where experimental data is unavailable.

| Property | Value | Source |

| CAS Number | 6335-15-5 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2][3] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Room temperature, in a dry, sealed container | [1][2] |

| Melting Point | Not experimentally determined in available literature. The related isomer, bis(4-chlorophenyl)methanol, has a melting point of 91-95 °C. | [4] |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents and likely insoluble in water. |

Synthesis and Purification

A common and effective method for the synthesis of diarylmethanols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 2-chlorophenylmagnesium bromide, with an appropriate aldehyde, 2-chlorobenzaldehyde.

Synthesis Protocol: Grignard Reaction

This protocol outlines the synthesis of this compound from 2-chlorobenzaldehyde and 2-chlorobromobenzene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-chlorobromobenzene

-

2-chlorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (as an initiator)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-chlorobromobenzene in anhydrous diethyl ether.

-

Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-chlorophenylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

In a separate flame-dried flask, dissolve 2-chlorobenzaldehyde in anhydrous diethyl ether.

-

Cool the 2-chlorobenzaldehyde solution in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled aldehyde solution via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.

-

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the eight protons on the two phenyl rings. A singlet or a doublet (depending on coupling to the hydroxyl proton) for the methine proton (CH-OH) would likely appear around 5.5-6.5 ppm. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (typically 120-145 ppm). The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the range of 70-80 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the alcohol C-O stretch is expected around 1000-1200 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

Protocol for FTIR Analysis:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 252 (for ³⁵Cl isotopes) and isotopic peaks at m/z 254 and 256 due to the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways for benzhydrols include the loss of a water molecule and cleavage of the C-C bond between the methine carbon and one of the phenyl rings.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Separation: Inject the sample onto a suitable GC column (e.g., a non-polar capillary column) to separate it from any impurities.

-

Mass Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound.

Diagram of Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound, offering a valuable resource for researchers in organic and medicinal chemistry. While some experimental data, such as a definitive melting point, remain to be published, the provided protocols for synthesis, purification, and spectral analysis offer a robust framework for its in-house characterization. The structural features of this compound make it a compound of interest for further investigation and application in the development of novel chemical entities.

References

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chlorophenyl)diphenylmethanol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). bis(4-chlorophenyl)methanol - 90-97-1, C13H10Cl2O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

Sources

Bis(2-chlorophenyl)methanol solubility profile

An In-depth Technical Guide to the Solubility Profile of Bis(2-chlorophenyl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound (CAS No. 6335-15-5). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the establishment of robust, in-house methodologies for its determination. We will delve into the predicted solubility behavior based on molecular structure, present detailed protocols for equilibrium solubility measurement using the isothermal saturation method, and outline analytical quantification via High-Performance Liquid Chromatography (HPLC) and gravimetric analysis. Furthermore, this guide provides the experimental framework to investigate the influence of critical factors such as solvent polarity, temperature, and pH. The objective is to equip researchers with the necessary tools and rationale to generate a comprehensive and reliable solubility profile, essential for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction to this compound and its Physicochemical Context

This compound is a chlorinated aromatic alcohol with the molecular formula C₁₃H₁₀Cl₂O.[1] Its structure, featuring two chlorinated phenyl rings attached to a central carbinol group, dictates its physicochemical properties and, consequently, its solubility.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6335-15-5 | [2][3] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1][3] |

| Molecular Weight | 253.12 g/mol | [1] |

| Physical Form | Solid / Powder | [2][4] |

| Storage | Sealed in dry, room temperature conditions |[2][3] |

The molecule's significant nonpolar surface area, contributed by the two phenyl rings, and the presence of lipophilic chlorine atoms suggest a predominantly hydrophobic character. This structure leads to a strong prediction of very low aqueous solubility. Conversely, the hydroxyl (-OH) group provides a site for hydrogen bonding, indicating that solubility should be significantly higher in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors.

Notably, this compound is a known hydrolysis product of bis(2-chlorophenyl)-bromomethane.[5] The formation of this compound from a precursor upon reaction with water underscores its stability in and preference for conditions of low aqueous activity, reinforcing the prediction of poor water solubility.[5]

Foundational Methodology: Determining Equilibrium Solubility

To obtain meaningful and reproducible solubility data, the system must reach equilibrium. The "gold standard" for this is the isothermal saturation method , often referred to as the shake-flask method.[6] This technique ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of equilibrium solubility.[6]

Causality in Experimental Design:

The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This dynamic equilibrium is critical. Using an excess of the solid compound is non-negotiable; it guarantees that the solution becomes saturated and that a solid phase remains, fulfilling the condition for equilibrium.[6] Temperature control is equally vital, as solubility is a temperature-dependent thermodynamic property.

Experimental Protocol: Isothermal Saturation Method

-

Preparation: Add an excess amount of crystalline this compound to a series of appropriately sized glass vials (e.g., 4 mL or 20 mL) with screw caps. "Excess" typically means enough solid is visible at the bottom of the vial after the equilibration period.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker bath or incubator set to the desired constant temperature (e.g., 25 °C / 298.15 K).

-

Agitation: Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The required time depends on the compound and solvent system and should be established by ensuring the measured concentration does not change between later time points (e.g., 48 and 72 hours).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment. For colloidal suspensions, centrifugation at the same temperature is required.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE). This step is critical to prevent any undissolved solid from being transferred, which would artificially inflate the solubility measurement.

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the chosen analytical method.

Workflow for Solubility Determination

Caption: Isothermal Saturation (Shake-Flask) Experimental Workflow.

Analytical Quantification of Dissolved Solute

The accuracy of the solubility value is entirely dependent on the analytical method used for quantification. The choice of method is guided by the required sensitivity, selectivity, and the available equipment.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for nonpolar analytes.[7]

-

Mobile Phase: An isocratic mixture of acetonitrile and water is appropriate. A starting point could be 70:30 (v/v) Acetonitrile:Water, adjusted as needed to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: Based on the aromatic structure, a wavelength between 210-230 nm should be chosen. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ_max).

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.

-

Analysis: Inject the diluted, filtered sample from the solubility experiment. Determine the concentration using the linear regression equation from the standard curve, remembering to account for the dilution factor.

Protocol 2: Gravimetric Analysis

This classic method is simpler but generally less accurate than HPLC. It is suitable for non-volatile solutes and pure solvent systems.

-

Sample Preparation: Withdraw a precise volume (e.g., 1.00 mL) of the clear, filtered supernatant from the equilibrated vial.

-

Tare Weighing: Use an analytical balance to weigh a clean, dry, empty container (e.g., an aluminum weigh boat or glass vial). Record this weight (W_initial).

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to the tared container. Place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Final Weighing: Once a constant weight is achieved, re-weigh the container with the dried solute residue. Record this final weight (W_final).

-

Calculation: The mass of the dissolved solute is (W_final - W_initial). The solubility is this mass divided by the initial volume of the aliquot (e.g., in mg/mL).

Decision Workflow for Analytical Method Selection

Sources

- 1. 6335-15-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 6335-15-5 [sigmaaldrich.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Bis(2-chlorophenyl)methanol via Grignard Reaction

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of bis(2-chlorophenyl)methanol from 2-chlorobenzaldehyde. The core of this synthesis is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and includes a troubleshooting guide. The target audience includes researchers, scientists, and professionals in organic synthesis and drug development who require a reliable method for preparing diarylmethanol scaffolds.

Introduction and Scientific Background

This compound is a symmetrical diarylmethanol, a structural motif present in various compounds of interest in medicinal chemistry and materials science. The synthesis of such secondary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction, discovered by Nobel laureate Victor Grignard, stands as one of the most powerful methods for this purpose.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[2][3]

This application note specifically describes the reaction between a 2-chlorophenylmagnesium halide Grignard reagent and 2-chlorobenzaldehyde. The protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis and purification of the target compound.

Reaction Scheme and Mechanism

The synthesis is a two-step process performed in a single pot:

-

Formation of the Grignard Reagent: 2-chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-chlorophenylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 2-chlorobenzaldehyde to form a magnesium alkoxide intermediate.

-

Acidic Work-up: The intermediate is hydrolyzed with a weak acid to yield the final product, this compound.

The overall reaction is as follows:

Step 1: Grignard Reagent Formation 2-Cl-C₆H₄Br + Mg → 2-Cl-C₆H₄MgBr

Step 2 & 3: Addition and Work-up 2-Cl-C₆H₄MgBr + 2-Cl-C₆H₄CHO → (2-Cl-C₆H₄)₂CHOMgBr (2-Cl-C₆H₄)₂CHOMgBr + H₃O⁺ → (2-Cl-C₆H₄)₂CHOH + Mg(OH)Br

Mechanistic Rationale

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[4] The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are potent bases that will readily react with even trace amounts of water, which would quench the reagent and reduce the yield. Anhydrous ether solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential as they stabilize the Grignard reagent by coordination.[5] The final acidic work-up protonates the intermediate alkoxide to form the alcohol and dissolves the magnesium salts for easier removal.[4]

Experimental Protocol

Materials and Equipment

| Reagents & Materials | Equipment |

| Magnesium turnings (≥99.5%) | Three-neck round-bottom flask (oven-dried) |

| 2-Chlorobromobenzene (≥99%) | Reflux condenser (oven-dried) |

| 2-Chlorobenzaldehyde (≥98%) | Addition funnel (oven-dried) |

| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |

| Saturated aqueous ammonium chloride (NH₄Cl) | Heating mantle |

| Diethyl ether (ACS grade) | Syringes and needles |

| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |

| Hexanes (ACS grade) | Rotary evaporator |

| Ethyl acetate (ACS grade) | Thin Layer Chromatography (TLC) plates (silica) |

| Iodine crystal (catalytic amount) | Glassware for purification and analysis |

| Inert gas (Nitrogen or Argon) | Ice bath |

Safety Precautions:

-

Anhydrous solvents and Grignard reagents are highly flammable and react violently with water. All operations must be performed in a well-ventilated fume hood under an inert atmosphere.

-

All glassware must be rigorously oven-dried or flame-dried before use to remove all traces of water.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Methodology

Part A: Preparation of 2-chlorophenylmagnesium bromide

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Seal all openings and purge the system with inert gas (N₂ or Ar).

-

Magnesium Activation: Place magnesium turnings (1.1 eq.) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. This helps to activate the magnesium surface.[7] Allow the flask to cool.

-

Initiation: Add a small portion (~5 mL) of a solution of 2-chlorobromobenzene (1.0 eq.) in anhydrous THF via the addition funnel.

-

Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Reaction with 2-Chlorobenzaldehyde

-

Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-chlorobenzaldehyde (0.95 eq.) in anhydrous THF and add it to the addition funnel.

-

Add the aldehyde solution dropwise to the cold, stirred Grignard reagent.[8] Maintain the temperature below 10 °C during this exothermic addition.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde is consumed.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[4] An acidic workup with HCl can also be used, but NH₄Cl is often preferred to minimize potential side reactions.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[10]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Chemical Formula | C₁₃H₁₀Cl₂O |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 6335-15-5 |

| Appearance | White to off-white solid/powder |

| Purity (Typical) | >95% after purification |

| Storage | Sealed in a dry place at room temperature |

| ¹H NMR | Peaks corresponding to aromatic and methine protons. |

| ¹³C NMR | Peaks corresponding to aromatic and alcohol carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z ~252/254/256. |

| IR Spectroscopy | Broad peak around 3200-3500 cm⁻¹ (O-H stretch). |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Grignard reaction does not start | Inactive magnesium surface; wet reagents/glassware. | Crush Mg turnings under N₂; add a crystal of iodine or a few drops of 1,2-dibromoethane; ensure all components are scrupulously dry.[7] |

| Low yield of final product | Grignard reagent quenched by moisture or acidic protons. | Re-dry all glassware and solvents. Ensure aldehyde is pure and free of carboxylic acid impurities.[1] |

| Incomplete reaction. | Increase reaction time and/or temperature after addition. Confirm consumption of starting materials by TLC. | |

| Significant biphenyl byproduct | Coupling of Grignard reagent with unreacted aryl halide. | Add the 2-chlorobromobenzene solution slowly to the magnesium to maintain a low concentration.[10] |

| Product is an oily residue | Impurities present; product may not have crystallized. | Purify via column chromatography. Try different recrystallization solvents or trituration with a non-polar solvent like hexanes.[6] |

Conclusion

The Grignard reaction is an effective and reliable method for the synthesis of this compound from 2-chlorobenzaldehyde. By adhering to strict anhydrous conditions and following the detailed protocol outlined in this guide, researchers can achieve high yields of the desired product. Proper characterization is essential to confirm the structure and purity of the final compound. This application note serves as a robust starting point for the synthesis of this and related diarylmethanol compounds.

References

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

-

Chem 355 Jasperse. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

-

Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Leah4sci. (2014, March 2). Using the Grignard Reaction to Make Alcohols. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Chlorophenyl)diphenylmethanol. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-Diphenylindone. Retrieved from [Link]

- Ramsden, H. E. (1957). United States Patent Office, 2,816,928, Preparation of Arylmagnesium Chloride-Tetrahydrofuran Complexes.

-

National Institute of Standards and Technology. (n.d.). 2,2-Bis(p-chlorophenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CAS 36229-42-2: 3-Chlorophenylmagnesium bromide [cymitquimica.com]

- 6. cerritos.edu [cerritos.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. theochem.mercer.edu [theochem.mercer.edu]

Application Notes and Protocols for the Synthesis of Bis(2-chlorophenyl)methanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract